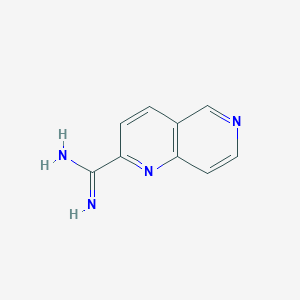
1,6-Naphthyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the class of naphthyridines, which are characterized by a fused-ring system containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free synthesis are likely to be employed to minimize environmental impact and enhance yield.
Chemical Reactions Analysis
Types of Reactions: 1,6-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in medicinal and material science applications.
Scientific Research Applications
1,6-Naphthyridine-2-carboximidamide has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is employed in the development of new materials with unique properties.
Industry: The compound finds applications in diagnostics, agriculture, and industrial processes.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with significant biological activities.
1,8-Naphthyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness: 1,6-Naphthyridine-2-carboximidamide is unique due to its specific structural features that enable a wide range of chemical reactions and biological activities. Its ability to act as a scaffold for various pharmacological activities sets it apart from other naphthyridine derivatives.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1,6-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H3,10,11) |
InChI Key |
BOJGHRQDEALHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



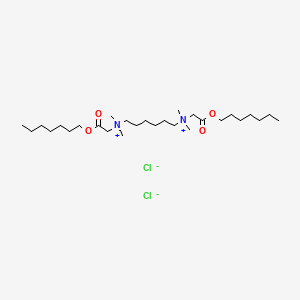
![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
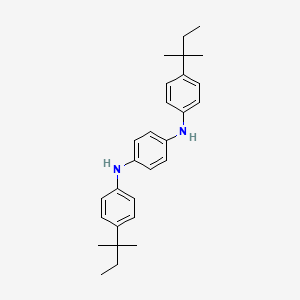
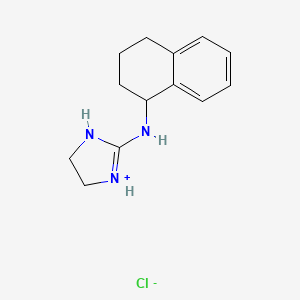
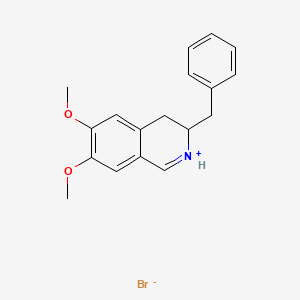
![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)

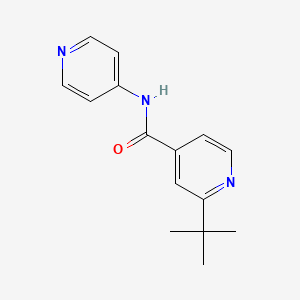
![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
